REACTION_CXSMILES
|
C([NH:4][C:5]1[CH:13]=[C:12]([O:14][CH3:15])[CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=[O:8])(=O)C.[N:16]([O-])=O.[Na+]>O.Cl>[NH:4]([C:5]1[CH:13]=[C:12]([O:14][CH3:15])[CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=[O:8])[NH2:16] |f:1.2|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=C(C(=O)O)C=CC(=C1)OC
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
stannous chloride
|
Quantity
|
41.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by cooling to −5°
|
Type
|
TEMPERATURE
|
Details
|
had been cooled to −5°
|
Type
|
ADDITION
|
Details
|
this solution was added at such a rate so as
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature of the reaction mixture between −5° and 0° C
|
Type
|
TEMPERATURE
|
Details
|
had been cooled to −20° C
|
Type
|
ADDITION
|
Details
|
This addition
|
Type
|
TEMPERATURE
|
Details
|
to maintain a temperature of −20° to −10° C. for the reaction mixture
|
Type
|
STIRRING
|
Details
|
by stirring the mixture for 1.5 h at −20° C
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
The solid that formed
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed with chilled EtOH
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
N(N)C1=C(C(=O)O)C=CC(=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |